Comparative Inhibitory Potency: DFJ (Ki = 10 nM) vs. Deoxymannojirimycin (Ki = 4.7 μM) Against Bovine α-L-Fucosidase
Deoxyfuconojirimycin (DFJ) demonstrates a 470-fold higher inhibitory potency against bovine epididymis α-L-fucosidase compared to its close structural analog deoxymannojirimycin (DMJ). This magnitude of difference is critical for experimental design requiring complete enzyme inhibition at low compound concentrations [1].
| Evidence Dimension | Inhibition constant (Ki) against bovine α-L-fucosidase |
|---|---|
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | Deoxymannojirimycin (DMJ); Ki = 4.7 μM |
| Quantified Difference | 470-fold more potent (DFJ) |
| Conditions | In vitro enzymatic assay using bovine epididymis α-L-fucosidase [1] |
Why This Matters
This 470-fold potency differential directly impacts procurement decisions: selecting DMJ instead of DFJ for mammalian fucosidase studies would require approximately 470× higher compound concentrations, increasing solvent exposure artifacts, off-target effects, and experimental cost per effective dose.
- [1] PMC9414016 Table 3. Inhibitors of α-L-Fucosidases: DFJ (Ki=10 nM) vs. DMJ (Ki=4.7 μM). View Source
